molecular formula C10H16Cl2N2O B11863188 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride

Cat. No.: B11863188
M. Wt: 251.15 g/mol
InChI Key: GJUDYOXSKCZDMR-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Amination: The key step involves the introduction of an amine group at the 4-position of the tetrahydroisoquinoline ring. This can be achieved through various amination reactions, often using reagents like ammonia or amines under specific conditions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Large-Scale Amination: Utilizing large reactors and controlled conditions to achieve efficient amination.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Salt Formation: Converting the purified amine into its dihydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy group and amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Saturated tetrahydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those related to inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and amine groups.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with the methoxy group at a different position.

    7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of an amine group.

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an amine group at specific positions on the tetrahydroisoquinoline ring makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11;;/h2-4,10,12H,5-6,11H2,1H3;2*1H

InChI Key

GJUDYOXSKCZDMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CNC2)N.Cl.Cl

Origin of Product

United States

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